molecular formula C24H23Cl2FN2O4S2 B12499345 N-{2-[(2,4-dichlorobenzyl)sulfanyl]ethyl}-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide

N-{2-[(2,4-dichlorobenzyl)sulfanyl]ethyl}-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide

Cat. No.: B12499345
M. Wt: 557.5 g/mol
InChI Key: ZJQRMDIPSYRDRE-UHFFFAOYSA-N
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Description

N-{2-[(2,4-dichlorobenzyl)sulfanyl]ethyl}-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple functional groups such as sulfanyl, sulfonyl, and glycinamide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2,4-dichlorobenzyl)sulfanyl]ethyl}-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of 2,4-dichlorobenzyl sulfanyl ethylamine, which is then reacted with 4-fluorophenyl sulfonyl chloride and 4-methoxyphenyl glycinamide under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2,4-dichlorobenzyl)sulfanyl]ethyl}-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the sulfonyl group.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the yield and selectivity of the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the aromatic rings .

Scientific Research Applications

N-{2-[(2,4-dichlorobenzyl)sulfanyl]ethyl}-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-{2-[(2,4-dichlorobenzyl)sulfanyl]ethyl}-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-{2-[(2,4-dichlorobenzyl)sulfanyl]ethyl}benzamide
  • N-{2-[(2,4-dichlorobenzyl)sulfanyl]ethyl}-4-ethoxybenzenesulfonamide
  • N~1~-{2-[(2,6-dichlorobenzyl)thio]ethyl}-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

Uniqueness

N-{2-[(2,4-dichlorobenzyl)sulfanyl]ethyl}-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C24H23Cl2FN2O4S2

Molecular Weight

557.5 g/mol

IUPAC Name

N-[2-[(2,4-dichlorophenyl)methylsulfanyl]ethyl]-2-(N-(4-fluorophenyl)sulfonyl-4-methoxyanilino)acetamide

InChI

InChI=1S/C24H23Cl2FN2O4S2/c1-33-21-8-6-20(7-9-21)29(35(31,32)22-10-4-19(27)5-11-22)15-24(30)28-12-13-34-16-17-2-3-18(25)14-23(17)26/h2-11,14H,12-13,15-16H2,1H3,(H,28,30)

InChI Key

ZJQRMDIPSYRDRE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NCCSCC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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